Acuminaminoside

Description

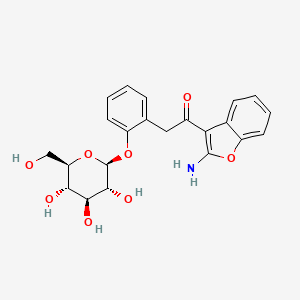

Structure

3D Structure

Properties

CAS No. |

769954-40-7 |

|---|---|

Molecular Formula |

C22H23NO8 |

Molecular Weight |

429.4 g/mol |

IUPAC Name |

1-(2-amino-1-benzofuran-3-yl)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |

InChI |

InChI=1S/C22H23NO8/c23-21-17(12-6-2-4-8-15(12)29-21)13(25)9-11-5-1-3-7-14(11)30-22-20(28)19(27)18(26)16(10-24)31-22/h1-8,16,18-20,22,24,26-28H,9-10,23H2/t16-,18-,19+,20-,22-/m1/s1 |

InChI Key |

FSCPLBXCTGZFSA-QKYBYQKWSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)C2=C(OC3=CC=CC=C32)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=C(OC3=CC=CC=C32)N)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Acuminaminoside

Botanical Sources and Distribution Studies of Acuminaminoside-Containing Species

This compound is a naturally occurring chemical compound that has been identified in specific plant species. Research has pinpointed its presence in the leaves of Glochidion acuminatum MUELL., a plant belonging to the family Phyllanthaceae. nih.govtokushima-u.ac.jp This particular species is the primary documented botanical source of this compound.

Studies on the chemical constituents of Glochidion species have led to the isolation and characterization of this compound. nih.gov While the genus Acacia is known to contain a wide variety of cyanogenic glycosides, with over 70 species identified as cyanogenic, this compound has not been reported as one of the constituents in this genus. nih.gov The cyanogenic compounds more commonly found in Acacia species include prunasin (B192207) and sambunigrin (B1681423). nih.gov

Distribution studies of Glochidion acuminatum indicate its prevalence in certain geographical regions, which consequently dictates the natural availability of this compound. The investigation of Taiwanese native medicinal plants has highlighted Glochidion acuminatum as a source of unique compounds, including this compound. stifar-riau.ac.id

Table 1: Botanical Source of this compound

| Compound Name | Botanical Source | Family | Plant Part |

|---|

Advanced Extraction Methodologies for Cyanogenic Glycosides

The extraction of cyanogenic glycosides, such as this compound, from plant materials is a critical first step for their isolation and analysis. Various advanced extraction methodologies have been developed to improve efficiency and minimize the degradation of these compounds.

Ultrasound-Assisted Extraction (UAE) has emerged as a powerful technique for the extraction of cyanogenic glycosides. nih.gov This method utilizes high-power ultrasound to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. usamvcluj.ro Key parameters that are optimized for UAE include sonication amplitude, extraction time, duty cycle, sample mass, and solvent composition. nih.gov For instance, a study on the extraction of cyanogenic compounds derived from mandelonitrile (B1675950) found that optimal conditions included an 80% sonication amplitude and a 55-second extraction time using acidified water as the solvent. nih.gov The use of acidified water can help to prevent the degradation of cyanogenic glycosides by inhibiting the activity of endogenous β-glucosidase enzymes. nih.gov

Another advanced method is Accelerated Solvent Extraction (ASE), which employs solvents at elevated temperatures and pressures. researchgate.net This technique significantly reduces extraction time and solvent consumption compared to traditional methods. researchgate.net

Traditional methods like Soxhlet extraction, while effective, are often time-consuming and require large volumes of organic solvents. usamvcluj.roresearchgate.net Maceration and simple solvent extraction are also employed, but may have lower efficiency. usamvcluj.ro The choice of extraction solvent is crucial, with mixtures of methanol (B129727) and water being commonly used. nih.gov The solvent system is often tailored to the specific cyanogenic glycoside and plant matrix. For example, a mixture of methanol, water, and formic acid (25/74/1 v/v/v) has been used for the extraction of cyanogenic glycosides. wur.nl

Table 2: Comparison of Extraction Methods for Cyanogenic Glycosides

| Extraction Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls. usamvcluj.ro | Reduced extraction time, lower solvent consumption, suitable for thermolabile compounds. usamvcluj.roresearchgate.net | Requires specialized equipment. |

| Accelerated Solvent Extraction (ASE) | Uses solvents at high temperature and pressure. researchgate.net | Fast extraction, low solvent usage, automated process. researchgate.net | High initial equipment cost. researchgate.net |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. usamvcluj.roresearchgate.net | High recovery of analytes. researchgate.net | Long extraction time, large solvent volume, potential degradation of thermolabile compounds. usamvcluj.roresearchgate.net |

Chromatographic Separation Techniques for this compound Isolation

Following extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from the complex mixture of plant extracts. High-Performance Liquid Chromatography (HPLC) is a predominant method for the analysis and separation of cyanogenic glycosides. nih.govmdpi.com

For the separation of compounds from Glochidion acuminatum, including this compound, a combination of different chromatographic methods is typically employed. researchgate.net An initial separation of the crude extract is often performed using column chromatography with silica (B1680970) gel. researchgate.netcup.edu.cn This allows for the fractionation of the extract based on the polarity of the constituent compounds. journalagent.com

Further purification is achieved through repeated column chromatography on different stationary phases, such as silica gel and alumina. cup.edu.cn The choice of solvent system (mobile phase) is critical for achieving successful separation. journalagent.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to separate compounds with a wide range of polarities. nih.gov

Reverse-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water or buffer and an organic solvent like methanol or acetonitrile), is a powerful tool for the final purification of cyanogenic glycosides. mdpi.comnih.gov The separation of diastereomers, which can be a challenge in the analysis of cyanogenic glycosides, can be optimized by adjusting parameters such as column temperature and the composition of the mobile phase. nih.gov For instance, the separation of prunasin and sambunigrin was successfully achieved at 25 °C in an isocratic mode with a mobile phase of 25% methanol in water. nih.gov

The structure of this compound, along with other isolated compounds, was ultimately determined through spectroscopic analyses, including NMR, and confirmed by X-ray crystallography. nih.gov

Table 3: Chromatographic Techniques for Cyanogenic Glycoside Isolation

| Technique | Stationary Phase | Mobile Phase Principle | Application |

|---|---|---|---|

| Column Chromatography | Silica gel, Alumina. cup.edu.cn | Separation based on polarity. journalagent.com | Initial fractionation of crude extracts. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase). mdpi.comnih.gov | Partitioning between stationary and mobile phases. journalagent.com | Final purification and quantitative analysis. nih.govmdpi.com |

Biosynthetic Pathways of Acuminaminoside

Elucidation of Precursor Amino Acids in Cyanogenic Glycoside Biosynthesis

The building blocks for all cyanogenic glycosides are amino acids. nih.govumm.ac.id The specific amino acid precursor determines the chemical nature of the resulting glycoside's aglycone (the non-sugar part). mdpi.com For cyanogenic glycosides with aromatic aglycones, such as Acuminaminoside, the precursors are the aromatic amino acids phenylalanine and tyrosine. umm.ac.idresearchgate.net Other cyanogenic glycosides are derived from different precursors; for example, valine and isoleucine give rise to the aliphatic glycosides linamarin (B1675462) and lotaustralin (B1675156), respectively. umm.ac.id The biosynthesis begins with the amino acid, which undergoes a series of transformations involving the loss of its carboxyl group while retaining the nitrogen atom. portlandpress.comannualreviews.org

Enzymatic Mechanisms and Catalytic Intermediates in the this compound Pathway

The conversion of a precursor amino acid into a cyanogenic glycoside is a multi-step enzymatic process. umm.ac.id The established general pathway involves a sequence of catalytic intermediates: N-hydroxyamino acids, aldoximes, nitriles, and finally α-hydroxynitriles (cyanohydrins). nih.govportlandpress.comfoodstandards.gov.au This entire sequence, from the initial amino acid to the final α-hydroxynitrile, is efficiently catalyzed by just two multifunctional cytochrome P450 enzymes located in the endoplasmic reticulum, which form a metabolon to channel the intermediates. researchgate.net The final step is the glycosylation of the unstable α-hydroxynitrile. researchgate.net

Role of Cytochrome P450 Enzymes in Hydroxylation Steps

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are critical to the biosynthesis of natural products, including cyanogenic glycosides. wikipedia.orgnih.govrsc.org They catalyze a wide variety of reactions, most commonly hydroxylations. wikipedia.org In the cyanogenic glycoside pathway, two distinct types of multifunctional P450s are involved:

CYP71 enzymes catalyze the subsequent conversion of the aldoxime into an α-hydroxynitrile. nih.govresearchgate.net This involves a dehydration reaction followed by a C-hydroxylation. nih.gov

This two-enzyme system demonstrates a conserved evolutionary strategy for cyanogenic glycoside synthesis in both monocotyledonous and eudicotyledonous plants. nih.gov

Glycosyltransferase Activity in Final Glycosylation

The final step in the biosynthesis of this compound is a glycosylation reaction. This process is catalyzed by enzymes known as glycosyltransferases (GTs), specifically UDP-glucosyltransferases (UGTs) in this context. researchgate.netuzh.ch These enzymes transfer a sugar moiety, typically D-glucose, from an activated sugar donor to the unstable α-hydroxynitrile intermediate. foodstandards.gov.ausigmaaldrich.com This addition of a sugar molecule stabilizes the compound, yielding the final, non-toxic cyanogenic glycoside which can be stored in the plant's vacuole. researchgate.netnih.gov GTs are highly specific, catalyzing the formation of a particular glycosidic linkage (e.g., α or β) at a specific position. sigmaaldrich.com

Genetic and Transcriptomic Studies of Biosynthetic Enzymes

While specific genetic and transcriptomic studies on this compound from Glochidion acuminatum are not detailed in the available literature, the methodology for identifying the genes involved is well-established. Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for gene discovery. illumina.com By comparing the transcriptomes of tissues with high and low concentrations of a specific compound, researchers can identify differentially expressed genes that are likely part of its biosynthetic pathway. biorxiv.org This approach has been successfully used to identify the CYP and UGT genes involved in the biosynthesis of other cyanogenic glycosides, such as in cassava and ferns. nih.govbiorxiv.org Such analyses, often combined with genomic data, help to pinpoint the precise enzymes responsible for each biosynthetic step and understand their regulation. nih.govnih.gov

Isotopic Labeling and Metabolic Tracing for Pathway Confirmation

Isotopic labeling is a definitive technique used to confirm biosynthetic pathways by tracing the metabolic fate of precursor molecules. creative-proteomics.combiosyntan.de In the context of this compound, this would involve feeding the Glochidion acuminatum plant a precursor amino acid, such as phenylalanine, that has been labeled with a stable (non-radioactive) isotope like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). chempep.comnih.gov After a period of metabolism, the this compound would be extracted and analyzed using mass spectrometry or NMR spectroscopy. nih.gov The detection of the isotopic label within the structure of this compound provides direct evidence that the labeled precursor was incorporated into the final molecule, thereby confirming its role in the pathway. portlandpress.comchempep.com This method has been crucial in verifying the biosynthetic routes for numerous cyanogenic glycosides, such as linamarin. portlandpress.com

Comparative Biosynthesis with Other Cyanogenic Glycosides and Analogues

The biosynthesis of cyanogenic glycosides is remarkably conserved across a wide range of plant species. nih.gov The primary point of divergence lies in the initial precursor amino acid, which defines the resulting aglycone's structure. researchgate.net

Aromatic Glycosides: this compound, dhurrin (B190987), and prunasin (B192207) are derived from the aromatic amino acids tyrosine or phenylalanine. umm.ac.id Their biosynthesis results in an aglycone containing an aromatic ring.

Aliphatic Glycosides: Linamarin and lotaustralin are derived from the aliphatic amino acids valine and isoleucine, respectively. umm.ac.id This leads to a straight-chain or branched-chain aliphatic aglycone.

Cyclopentenoid Glycosides: A smaller group is derived from the non-proteinogenic amino acid cyclopentenyl glycine. researchgate.net

While the initial substrate and the final structure vary, the core enzymatic machinery—a CYP79 homologue, a CYP71 homologue, and a UGT—remains consistent, highlighting a convergent evolutionary path for this chemical defense system in plants. nih.govresearchgate.net

Synthetic Methodologies for Acuminaminoside and Its Analogues

Strategies for Total Synthesis of Acuminaminoside

While a specific total synthesis of this compound has not been widely reported, general and stereocontrolled methods for the chemical synthesis of other naturally occurring cyanogenic glucosides provide a blueprint for its potential synthesis. nih.gov A common strategy involves the synthesis of the aglycone (the cyanohydrin portion) and the carbohydrate moiety separately, followed by a crucial glycosylation step to form the final product.

A key challenge in the synthesis of cyanogenic glycosides is the lability of the cyanohydrin aglycone, which can readily decompose to an aldehyde or ketone and hydrogen cyanide. annualreviews.org To overcome this, a common approach is to protect the hydroxyl group of the cyanohydrin before glycosylation. One effective method utilizes O-trimethylsilylated cyanohydrins as glycosyl acceptors. nih.gov These protected cyanohydrins can be prepared and then directly used in the glycosylation reaction.

The glycosylation step itself is critical for establishing the correct stereochemistry of the glycosidic bond. A variety of glycosyl donors and promoters have been explored. For instance, a fully acetylated glucopyranosyl fluoride (B91410) donor can be activated by a Lewis acid promoter, such as boron trifluoride-diethyl etherate, to react with the O-trimethylsilylated cyanohydrin. nih.gov This reaction often yields a mixture of epimeric acetylated cyanogenic glucosides, which can then be separated chromatographically. The final step involves the deprotection of the acetyl groups from the sugar moiety to yield the natural product. nih.gov A triflic acid/methanol (B129727)/ion-exchange resin system has been shown to effectively remove the acetyl groups without causing epimerization of the cyanohydrin stereocenter. nih.gov

This general strategy has been successfully applied to the synthesis of several cyanogenic glucosides, as detailed in the table below.

| Cyanogenic Glucoside | Precursor Amino Acid | Key Synthetic Steps |

| Dhurrin (B190987) | L-Tyrosine | Preparation of O-trimethylsilylated p-hydroxymandelonitrile, glycosylation with acetylated glucopyranosyl fluoride, deacetylation. nih.gov |

| Taxiphyllin | L-Tyrosine | Similar to Dhurrin, with different stereochemistry at the cyanohydrin carbon. nih.gov |

| Prunasin (B192207) | L-Phenylalanine | Preparation of O-trimethylsilylated mandelonitrile (B1675950), glycosylation, and deacetylation. nih.gov |

| Sambunigrin (B1681423) | L-Phenylalanine | Similar to Prunasin, with different stereochemistry at the cyanohydrin carbon. nih.gov |

| Heterodendrin | L-Leucine | Synthesis of the corresponding branched-chain cyanohydrin followed by glycosylation and deprotection. nih.gov |

| Epiheterodendrin | L-Leucine | Similar to Heterodendrin, with different stereochemistry at the cyanohydrin carbon. nih.gov |

Chemoenzymatic and Biocatalytic Approaches in Cyanogenic Glycoside Synthesis

Nature's synthetic machinery for cyanogenic glycosides offers a powerful toolkit for chemoenzymatic and biocatalytic approaches. In plants, the biosynthesis of these compounds is a highly efficient and stereospecific process, catalyzed by a series of enzymes. annualreviews.orgresearchgate.net Harnessing these enzymes in vitro or in microbial systems could provide a more sustainable and selective route to this compound and its analogues.

The biosynthesis of cyanogenic glycosides typically begins with the conversion of an amino acid to an aldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family. frontiersin.orgnih.gov A second set of cytochrome P450 enzymes, often from the CYP71 family, then converts the aldoxime to a cyanohydrin. nih.govresearchgate.net The final step is the glycosylation of the unstable cyanohydrin, which is catalyzed by a UDP-glucosyltransferase (UGT). frontiersin.orgresearchgate.net This enzymatic glycosylation is highly specific and ensures the formation of the correct stereoisomer. For example, in the biosynthesis of dhurrin in sorghum, the enzyme UGT85B1 specifically transfers glucose from UDP-glucose to the (S)-p-hydroxymandelonitrile aglycone. wikipedia.org

Chemoenzymatic strategies could involve the chemical synthesis of the cyanohydrin aglycone, followed by an enzymatic glycosylation step using a recombinant UGT. This approach combines the flexibility of chemical synthesis with the high selectivity of biocatalysis. The transfer of the entire dhurrin biosynthetic pathway from sorghum to Arabidopsis thaliana has been successfully demonstrated, showcasing the potential for producing cyanogenic glycosides in heterologous plant systems. wikipedia.org

Another biocatalytic approach involves the use of glycosidases in reverse. nih.gov While these enzymes typically hydrolyze glycosidic bonds, under specific conditions (e.g., high substrate concentration, low water activity), they can catalyze the formation of these linkages. nih.gov This method, known as transglycosylation, could potentially be used to glycosylate a chemically synthesized cyanohydrin aglycone.

Semi-synthetic Derivatization and Analogue Generation

Semi-synthetic modification of naturally occurring cyanogenic glycosides provides a direct route to novel analogues with potentially altered biological activities. These modifications can target either the aglycone or the sugar moiety of the molecule.

A notable example of a semi-synthetic derivative is laetrile, which is derived from amygdalin. frontiersin.org Laetrile is the mandelonitrile-β-glucuronide, meaning the terminal glucose unit of amygdalin's gentiobiose sugar has been replaced with glucuronic acid. wikipedia.org This highlights the feasibility of modifying the carbohydrate portion of the molecule to generate analogues. Such modifications could include altering the sugar type, changing the glycosidic linkage, or adding functional groups to the sugar's hydroxyls.

Derivatization of the aglycone is also a plausible strategy, although it may be more challenging due to the potential instability of the cyanohydrin. Modifications to the aromatic ring or aliphatic side chain of the aglycone could be explored to investigate structure-activity relationships. For instance, hydroxylation, methylation, or halogenation of the aglycone could lead to analogues with different properties. The discovery of naturally occurring cyanogenic glycosides with additional hydroxylations or acylations suggests that such modifications are well-tolerated by the core structure. nih.gov

Regioselective and Stereoselective Synthesis Challenges

The synthesis of cyanogenic glycosides is fraught with challenges related to regioselectivity and stereoselectivity. These challenges arise from the multiple reactive sites on both the aglycone and the sugar, as well as the stereogenic centers present in the molecule.

Stereoselectivity at the anomeric carbon: The formation of the glycosidic bond is a critical step where stereocontrol is paramount. The desired anomer (α or β) must be formed with high selectivity. The outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the promoter, the solvent, and the presence of participating groups on the sugar ring. nih.gov For the synthesis of many natural cyanogenic glucosides, which are often β-glucosides, the use of a participating group at the C-2 position of the glucose donor (e.g., an acetyl group) can direct the formation of the 1,2-trans product (the β-anomer for glucose). nih.gov

Stereoselectivity at the cyanohydrin carbon: Many cyanogenic glycosides, including those derived from aromatic amino acids, possess a chiral center in their aglycone. researchgate.net Chemical synthesis of the cyanohydrin often results in a racemic or diastereomeric mixture, necessitating a separation step. nih.gov Developing stereoselective methods for the synthesis of the cyanohydrin is therefore a significant challenge.

Novel Methodologies for Glycosidic Bond Formation

The ongoing development of novel glycosylation methods offers exciting prospects for the synthesis of this compound and other complex glycosides. These new methodologies aim to improve the efficiency, stereoselectivity, and substrate scope of glycosidic bond formation.

One innovative approach is the "cap and glycosylate" strategy, which allows for the protecting-group-free synthesis of glycosides from native sugars. nus.edu.sg This biomimetic method involves the preferential activation of the anomeric hydroxyl group with a nucleophilic thiol, forming a temporary thioglycoside intermediate. This intermediate then undergoes a stereocontrolled desulfurative cross-coupling with a suitable acceptor. nus.edu.sg Such a strategy could significantly simplify the synthesis of cyanogenic glycosides by eliminating the need for multiple protection and deprotection steps.

Advances in catalysis have also led to new methods for forming glycosidic bonds. For example, nickel-catalyzed methods have been developed for the highly regioselective and stereoselective synthesis of C-aryl glycosides. rsc.org While this compound is an O-glycoside, the principles of using transition metal catalysis to control selectivity could potentially be adapted for O-glycosylation reactions.

Furthermore, the development of new glycosyl donors continues to expand the synthetic chemist's toolbox. wiley-vch.de These donors are designed to have tailored reactivity and to favor the formation of specific anomers. The exploration of these novel methodologies will undoubtedly facilitate the future synthesis of this compound and a diverse range of its analogues, enabling further investigation of their biological properties.

Structural Elucidation Methodologies for Acuminaminoside

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, providing profound insight into the chemical environment and connectivity of atoms within a molecule. researchgate.net The process typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the types and numbers of hydrogen and carbon atoms present. Chemical shifts indicate the electronic environment of each nucleus, while integration of ¹H NMR signals reveals the relative number of protons. Spin-spin coupling patterns in ¹H NMR can delineate the proximity of neighboring protons.

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assembling the complete molecular structure.

COSY establishes ¹H-¹H spin-spin coupling correlations, identifying adjacent protons.

HSQC correlates directly bonded ¹H and ¹³C atoms.

HMBC reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different molecular fragments, such as the aglycone and sugar moieties in a glycoside.

In the primary literature concerning the isolation of Acuminaminoside, while the structures of co-isolated glucosides were determined through NMR spectroscopic analyses, specific, detailed ¹H and ¹³C NMR data for this compound itself are not explicitly reported. nih.gov The definitive structural assignment for this compound was achieved through X-ray crystallography. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique in chemical structure elucidation, renowned for its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. tokushima-u.ac.jpmrclab.com This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, a foundational step in identifying an unknown compound. tokushima-u.ac.jp

For this compound, HRMS would have been employed to ascertain its molecular formula, which is reported as C₂₂H₂₃NO₈. pageplace.de The calculated exact mass corresponding to this formula provides a high-confidence confirmation of the elemental makeup.

Beyond elemental composition, mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides structural insights through controlled fragmentation of the parent ion. wikipedia.org In this process, the molecular ion is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods, causing it to break apart at its weaker bonds. The resulting fragment ions are then analyzed to piece together the original structure. For a complex glycoside like this compound, fragmentation analysis would be instrumental in:

Confirming the mass of the aglycone and the sugar unit (glucose).

Identifying fragment ions corresponding to the loss of the sugar moiety.

Probing the structure of the nitrogen-containing C(8) dimeric aglycone.

While the molecular formula and weight are known, detailed studies on the specific fragmentation patterns of this compound are not described in the available literature. pageplace.de

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₃NO₈ | pageplace.de |

| Molecular Weight | 429.426 | pageplace.de |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic systems within a molecule. mrclab.comlehigh.edu

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. mrclab.com Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a rapid method for identifying their presence. For this compound, IR analysis would be expected to reveal absorption bands corresponding to:

O-H stretching from the hydroxyl groups of the glucose unit and the aglycone.

N-H stretching from the amine function.

C-H stretching from aromatic and aliphatic parts of the molecule.

C=C stretching from any aromatic or olefinic systems.

C-O stretching from the glycosidic linkage and hydroxyl groups.

Specific IR absorption data for this compound are not reported in the cited literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. msu.edu It is particularly sensitive to the presence of chromophores, which are typically conjugated π-electron systems. msu.edu The absorption maxima (λmax) can indicate the extent and nature of conjugation. The reported UV-Vis data for this compound shows multiple absorption maxima, suggesting a complex electronic system likely involving aromatic or other conjugated moieties. pageplace.de

Table 2: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | log ε | Reference |

|---|---|---|

| 214 | 4.26 | pageplace.de |

| 236 | 4.00 | pageplace.de |

| 256 | 4.04 | pageplace.de |

| 296 | 3.99 | pageplace.de |

| 310 | 4.02 | pageplace.de |

X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis

Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination. nih.gov It provides an unambiguous, three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. researchgate.netnih.gov

The structural elucidation of this compound was definitively achieved through X-ray analysis. nih.gov This was made possible by obtaining the compound as single crystals, which were reported as needles from methanol (B129727). pageplace.de The diffraction pattern produced when X-rays are passed through the crystal allows for the construction of a model of the molecular structure. For a complex molecule like this compound, with multiple stereocenters and a unique dimeric structure, X-ray crystallography is invaluable because it overcomes the ambiguities that can sometimes arise from the interpretation of spectroscopic data alone. It not only confirms the connectivity of the atoms but also reveals the molecule's absolute configuration and its preferred conformation in the solid state.

Computational Chemistry and Molecular Modeling in Structural Validation

Computational chemistry has become a powerful ancillary tool in the structural elucidation of natural products. jstar-research.comschrodinger.com By using quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to predict various molecular properties and compare them with experimental data to validate a proposed structure. jstar-research.com

Key applications in structural validation include:

NMR Chemical Shift Prediction: Calculating theoretical ¹H and ¹³C NMR chemical shifts for a proposed structure. A strong correlation between the calculated and experimental spectra provides high confidence in the structural assignment.

Conformational Analysis: Modeling the potential conformations of a molecule to identify the lowest energy (most stable) conformers, which can aid in interpreting NMR data (e.g., NOE correlations).

Prediction of Spectroscopic Data: Simulating IR, UV-Vis, and electronic circular dichroism (ECD) spectra to compare with experimental results, which is particularly useful for assigning absolute configuration.

While computational modeling is a potent method for validating and refining complex structures, there are no specific studies reported in the searched literature that apply these techniques to the structural analysis of this compound. The unambiguous structural determination by X-ray crystallography likely precluded the necessity for such validation in the original study. nih.gov

Mechanisms of Action at the Molecular and Cellular Level

Structure-Activity Relationship (SAR) Studies of Acuminaminoside and its Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. wikipedia.org By systematically modifying the molecular structure, researchers can identify the key chemical features, or pharmacophores, responsible for the compound's therapeutic effects and potency. wikipedia.orgcreative-proteomics.com

Qualitative SAR analysis involves making modifications to a lead compound, such as this compound, and observing the resulting changes in biological activity. ug.edu.ge This approach helps to identify which parts of the molecule are essential for its function. For this compound, a cyanogenic glycoside from Glochidion acuminatum, SAR studies would focus on modifying its two main components: the aglycone and the glucose moiety. researchgate.net

Potential modifications could include:

Alterations to the Glucose Moiety: Changing the sugar group or its substituents to determine its role in target binding and solubility.

Modifications of the Aglycone Core: Introducing different functional groups (e.g., halogens, hydroxyls, alkyl groups) to the aromatic ring system to probe interactions with the target's binding site. nih.gov

Changes to the Nitrile Group: Evaluating the importance of the cyanogenic group for the observed protein-tyrosine kinase inhibition.

The findings from such qualitative analyses are typically summarized to establish general principles for activity. For instance, a hypothetical analysis might reveal that the presence and specific stereochemistry of the glucose unit are critical for activity, while certain substitutions on the aglycone enhance binding affinity.

| Modification Site | Structural Change | Hypothetical Effect on Activity | Rationale |

|---|---|---|---|

| Glucose Moiety | Removal of Glucose | Significant Loss of Activity | Sugar may be crucial for solubility or key binding interactions. |

| Aglycone Ring | Addition of a Hydroxyl Group | Increased Potency | Potential for new hydrogen bond formation in the target's active site. |

| Aglycone Ring | Addition of a Bulky Group | Decreased Potency | Steric hindrance may prevent optimal binding. |

| Nitrile Group | Reduction to an Amine | Activity Maintained or Altered | Investigates the role of the nitrile group in target interaction. |

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com These models use molecular descriptors—numerical values that encode physicochemical properties of the molecules—to predict the activity of new, unsynthesized compounds. jocpr.comnih.gov This computational approach significantly accelerates drug discovery by prioritizing which molecules to synthesize and test. fiveable.menih.gov

A QSAR model is expressed as a mathematical equation: Activity = f(Molecular Descriptors) + error wikipedia.org

For this compound, a QSAR study would involve:

Data Set Compilation: Assembling a training set of this compound derivatives with experimentally determined activities (e.g., IC₅₀ values for protein-tyrosine kinase inhibition).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which fall into categories like electronic, steric, hydrophobic, and topological.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a model that correlates the descriptors with activity. mdpi.com

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets of compounds. jocpr.comgrafiati.com

The resulting QSAR model can then be used to predict the protein-tyrosine kinase inhibitory activity of novel this compound derivatives based solely on their structure.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Partial Atomic Charges | Electron distribution, ability to form electrostatic interactions. |

| Steric/Topological | Molecular Weight, Molecular Volume | Size and shape of the molecule. jocpr.com |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. grafiati.com |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Potential for forming hydrogen bonds with the target. grafiati.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how a ligand such as this compound binds to its target protein. nih.gov Docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, while MD simulations assess the stability of the resulting complex over time. chemmethod.comdost.gov.ph

The process typically involves:

Preparation: Obtaining 3D structures of the ligand (this compound) and the target protein (a specific protein-tyrosine kinase).

Molecular Docking: Placing the ligand into the active site of the protein using software like AutoDock Vina to generate multiple possible binding poses. chemmethod.comfrontiersin.org These poses are scored based on binding affinity (e.g., in kcal/mol).

Interaction Analysis: Analyzing the best-ranked pose to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the protein's amino acid residues. volkamerlab.orgyoutube.com

Molecular Dynamics (MD) Simulation: Taking the docked complex and simulating its movements in a virtual physiological environment (water, ions) for a set period (e.g., nanoseconds). mdpi.com This simulation checks whether the binding pose is stable and if the key interactions are maintained. dost.gov.ph

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Glucose -OH | Aspartic Acid (Asp) | -8.5 |

| Hydrogen Bond | Nitrile (N) | Lysine (Lys) | |

| Hydrophobic Interaction | Aglycone Ring | Leucine (Leu), Valine (Val) | |

| Pi-Cation Interaction | Aglycone Ring | Arginine (Arg) |

In Vitro Enzymatic Assays to Determine Target Modulation

In vitro enzymatic assays are essential laboratory techniques used to measure a compound's direct effect on the activity of a purified enzyme. databiotech.co.il Since this compound is a known protein-tyrosine kinase inhibitor, these assays are used to quantify its inhibitory potency against specific kinases. pageplace.de

A typical assay to determine the target modulation of this compound would involve:

Incubation: Combining the purified target enzyme (e.g., a specific tyrosine kinase), a known substrate (often a peptide that can be phosphorylated), and varying concentrations of this compound in a buffer solution.

Reaction Initiation: Starting the enzymatic reaction, often by adding ATP (the phosphate (B84403) donor).

Quantification: Measuring the rate of product formation. This can be done through various methods, such as detecting the phosphorylated substrate using specific antibodies (ELISA) or measuring the depletion of a reactant. mdpi.com

Data Analysis: Plotting the enzyme activity against the concentration of this compound to calculate the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%. giffordbioscience.com

These assays provide a direct measure of a compound's potency and are crucial for comparing the effectiveness of different derivatives during SAR studies. nih.gov

| Target Enzyme | Assay Type | Measured Parameter | Result (Hypothetical) |

|---|---|---|---|

| Tyrosine Kinase A | ELISA-based Phosphorylation Assay | IC₅₀ | 5.2 µM |

| Tyrosine Kinase B | Luminescence-based ATP Depletion Assay | IC₅₀ | 12.8 µM |

| Serine/Threonine Kinase C | Radiometric Filter Binding Assay | IC₅₀ | > 100 µM |

Cellular Pathway Perturbation Analysis (e.g., gene expression, protein activation)

To understand the broader biological effects of this compound beyond direct enzyme inhibition, researchers analyze how it perturbs cellular pathways. nih.gov This involves treating cells with the compound and then measuring downstream changes in gene expression or protein activation. rna-seqblog.com

Common methods include:

Gene Expression Profiling: Using techniques like RNA-sequencing (RNA-Seq) or microarrays, scientists can measure the expression levels of thousands of genes simultaneously after treating cells with this compound. frontiersin.orgnih.gov Differential expression analysis then identifies genes that are significantly up- or down-regulated. github.iogalaxyproject.org

Pathway Analysis: The list of differentially expressed genes is then analyzed using bioinformatics tools to identify which signaling or metabolic pathways are statistically overrepresented. advaitabio.com This can reveal the broader cellular processes affected by the inhibition of a specific protein-tyrosine kinase.

Protein Activation Analysis: Methods like Western blotting can be used to measure the phosphorylation status (a proxy for activation) of specific proteins within a pathway known to be regulated by the target kinase.

| Perturbed Pathway | Analysis Method | Key Finding | Significance (p-value) |

|---|---|---|---|

| MAPK Signaling Pathway | RNA-Seq & Pathway Analysis | Down-regulation of downstream target genes | <0.01 |

| PI3K-Akt Signaling Pathway | Western Blot | Reduced phosphorylation of Akt | N/A |

| Cell Cycle Regulation | RNA-Seq & Pathway Analysis | Up-regulation of cell cycle arrest genes | <0.05 |

Receptor Binding Studies and Affinities

Receptor binding assays are used to directly measure the physical interaction between a ligand and its target protein or receptor. giffordbioscience.com These studies quantify the binding affinity, which is a measure of how tightly the ligand binds to its target. bmglabtech.com Key parameters determined from these assays include the dissociation constant (Kd) and the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. giffordbioscience.com

Common techniques for receptor binding studies include:

Radioligand Binding Assays: This classic method involves competing a non-labeled ligand (this compound) against a radiolabeled ligand known to bind to the target. The amount of this compound needed to displace the radioligand is used to calculate its binding affinity (Ki). giffordbioscience.com

Surface Plasmon Resonance (SPR): An optical technique that allows for real-time measurement of binding and dissociation, providing kinetic data (kon and koff rates) in addition to affinity (Kd).

Isothermal Titration Calorimetry (ITC): A method that measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

These studies are crucial for confirming direct physical interaction between this compound and its target and for providing precise quantitative data on the strength of this interaction. nih.gov

| Parameter | Definition | Significance |

|---|---|---|

| Kd (Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. bmglabtech.com | A direct measure of binding affinity. Lower Kd means higher affinity. |

| Ki (Inhibition Constant) | The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. giffordbioscience.com | An indirect measure of binding affinity derived from competition assays. |

| Bmax (Maximum Binding Capacity) | The total number of binding sites in a given sample. giffordbioscience.com | Indicates the density of the target receptor. |

| kon (Association Rate) | The rate at which the ligand binds to the receptor. giffordbioscience.com | Describes how quickly the ligand-receptor complex forms. |

| koff (Dissociation Rate) | The rate at which the ligand dissociates from the receptor. giffordbioscience.com | Describes the stability of the ligand-receptor complex. |

Analytical Method Development and Validation for Acuminaminoside Research

Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

The development of a successful analytical method involves a systematic screening of various chromatographic parameters to achieve adequate resolution and robust separation. lcms.cz UPLC, an advancement over traditional HPLC, utilizes sub-2 µm particle columns to achieve faster separations with greater resolution and sensitivity. researchgate.netacgpubs.org This technology is particularly advantageous for complex sample matrices and for improving laboratory throughput by reducing analysis time and solvent consumption. researchgate.netlcms.cz The process of transferring an existing HPLC method to a UPLC system is a standardized procedure that involves scaling the flow rate, injection volume, and gradient times to preserve the separation's selectivity. lcms.cz

Mobile Phase Optimization and Stationary Phase Selection

The selection of an appropriate stationary phase and the optimization of the mobile phase are critical steps that determine the selectivity of the separation. lcms.cz The choice of column chemistry and mobile phase components is based on the physicochemical properties of the analyte, such as its polarity. numberanalytics.comphenomenex.com

For the separation of organic molecules like Acuminaminoside, reversed-phase chromatography is a common starting point. globalresearchonline.net In this mode, a non-polar stationary phase is paired with a polar mobile phase.

Stationary Phase Selection : Columns with different chemistries, such as C18 or C8, are screened to find the one providing the best interaction and separation. lcms.cz Modern columns are often based on Bridged Ethyl Hybrid (BEH) or High Strength Silica (B1680970) (HSS) particles, which offer high efficiency and a wide usable pH range. waters.com For highly polar analytes, Hydrophilic Interaction Chromatography (HILIC) may be employed, which uses a polar stationary phase and a less polar mobile phase. waters.com

Mobile Phase Optimization : The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). phenomenex.com Acetonitrile is often preferred for its low viscosity and UV transparency. mastelf.com The composition and pH of the mobile phase are carefully adjusted to control the retention time and peak shape of the analyte. numberanalytics.comphenomenex.com For ionizable compounds, maintaining the mobile phase pH within ±1 unit of the analyte's pKa can provide optimal results. mastelf.com Gradient elution, where the mobile phase composition is changed during the run, is often used to separate complex mixtures with varying polarities. mastelf.comajpaonline.com

Interactive Table: Typical Stationary and Mobile Phases for HPLC/UPLC

| Separation Mode | Stationary Phase Examples | Mobile Phase A | Mobile Phase B | Common Additives |

|---|---|---|---|---|

| Reversed-Phase | C18, C8, Phenyl-Hexyl | Water | Acetonitrile, Methanol | Formic acid, Acetic acid, Ammonium formate, Phosphate (B84403) buffers |

| HILIC | Amide, Silica, DIOL | Acetonitrile | Water, Aqueous buffers | Ammonium formate, Ammonium acetate (B1210297) |

Detector Optimization (e.g., UV, PDA, Mass Spectrometry)

Detector selection and optimization are key to achieving the required sensitivity and selectivity for the analysis.

UV/Visible and Photodiode Array (PDA) Detectors : UV/Vis detectors are widely used for compounds containing chromophores. chromatographyonline.com A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram, which is useful for identifying the wavelength of maximum absorbance for optimal sensitivity and for assessing peak purity. waters.comresearchgate.net The ability to monitor multiple wavelengths simultaneously can be advantageous. chromatographyonline.com Modern PDA detectors offer high data acquisition rates and low noise, making them suitable for the narrow peaks generated in UPLC. waters.com

Mass Spectrometry (MS) Detector : An MS detector provides information about the molecular weight and structure of the analyte, offering a higher degree of specificity than UV detectors. lcms.cz It is particularly valuable for identifying unknown impurities or degradation products. acgpubs.org Charged aerosol detection is another option for non-volatile or semi-volatile compounds, as it is considered a mass-sensitive detection method. thermofisher.com

Interactive Table: Comparison of Common HPLC/UPLC Detectors

| Detector Type | Principle | Selectivity | Information Provided |

|---|---|---|---|

| UV/Visible | Measures absorbance of light at a specific wavelength. | Moderate | Quantitative |

| PDA | Measures absorbance over a range of wavelengths. waters.com | High (with spectral analysis) | Quantitative, Peak Purity, Spectral Information |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Very High | Quantitative, Molecular Weight, Structural Information |

| Charged Aerosol Detector (CAD) | Measures charge of aerosol particles formed from non-volatile analytes. thermofisher.com | Universal for non-volatiles | Quantitative (non-linear) |

Method Validation Parameters for Research Applications

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose. globalresearchonline.netgtfch.org The process involves a series of experiments to evaluate the method's performance characteristics according to guidelines from bodies like the International Council for Harmonisation (ICH). europa.eudemarcheiso17025.comeuropa.eu

Specificity and Selectivity Assessment

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euloesungsfabrik.de Selectivity is often used to describe the method's ability to differentiate and quantify the analyte from other substances. ajpaonline.comloesungsfabrik.de

To assess specificity, analyses are performed on blank samples (matrix without the analyte) and samples spiked with potential interfering compounds. demarcheiso17025.comrsc.org The results should demonstrate that no interfering peaks co-elute with the analyte of interest. globalresearchonline.netcipac.org For stability-indicating methods, forced degradation studies are conducted by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that any resulting degradation products are separated from the main analyte peak. europa.eu

Linearity and Range Determination

Linearity refers to the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a specific range. ajpaonline.comeuropa.eu

Linearity : This is typically evaluated by analyzing a series of at least five standard solutions of known concentrations. europa.eucipac.org A calibration curve is generated by plotting the detector response against the analyte concentration, and a linear regression analysis is performed. rsc.org The correlation coefficient (r) or coefficient of determination (r²) is a key indicator of the quality of the linear fit, with a value of >0.99 generally considered acceptable. cipac.orgwestgard.com

Range : The range of an analytical procedure is the interval between the upper and lower concentrations for which the method has demonstrated a suitable level of linearity, accuracy, and precision. ajpaonline.comeuropa.eu For an assay of an active substance, the typical range is 80% to 120% of the test concentration. europa.eu

Interactive Table: Linearity and Range Acceptance Criteria

| Parameter | Assessment | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Analysis of 5+ concentration levels. europa.eu | Correlation coefficient (r) ≥ 0.99. cipac.org |

| Range | Confirmed by linearity, accuracy, and precision studies. europa.euinsightcgmp.com | Typically 80-120% of the nominal concentration for an assay. europa.eu |

Precision and Accuracy Evaluation

Precision and accuracy are fundamental parameters for assessing the reliability of a quantitative analytical method.

Precision : This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at different levels:

Repeatability (Intra-assay precision) : Assesses precision over a short interval of time with the same analyst and instrument. gtfch.orginsightcgmp.com It is typically determined from a minimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of 6 determinations at 100% of the test concentration. europa.euinsightcgmp.com

Intermediate Precision : Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. insightcgmp.com

Accuracy : This refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often determined by applying the method to samples to which a known amount of the analyte has been added (spiked samples). rsc.orginsightcgmp.com The accuracy is then calculated as the percentage of the analyte recovered by the assay. insightcgmp.com Accuracy should be assessed using a minimum of 9 determinations over at least 3 concentration levels covering the specified range. europa.eu

Interactive Table: Precision and Accuracy Validation Parameters

| Parameter | Level | Minimum Replicates | Typical Acceptance Criteria (%RSD or %Recovery) |

|---|---|---|---|

| Precision | Repeatability | 6-9 determinations. europa.euinsightcgmp.com | %RSD ≤ 2% |

| Precision | Intermediate Precision | Varies | %RSD ≤ 2% |

| Accuracy | Recovery Study | 9 determinations across the range. europa.eu | 98.0% - 102.0% recovery. ajpaonline.com |

Robustness and Ruggedness Studies

Robustness and ruggedness are critical components of analytical method validation, ensuring the reliability and reproducibility of a method under various conditions. gtfch.orgelementlabsolutions.com Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters, while ruggedness assesses its reproducibility under different conditions, such as different analysts, laboratories, or instruments. gtfch.orgchromatographyonline.com

In the context of Acuminatoside research, robustness studies have been conducted for High-Performance Liquid Chromatography (HPLC) methods. These studies typically involve intentionally altering parameters such as:

Mobile Phase Composition: Varying the ratio of solvents in the mobile phase to determine the effect on peak resolution and retention time.

Column Temperature: Adjusting the temperature of the chromatography column to assess its impact on separation efficiency.

Flow Rate: Modifying the speed at which the mobile phase passes through the column.

Detection Wavelength: Changing the wavelength used by the detector to measure the analyte.

A study on the HPLC-UV analysis of Acuminatoside demonstrated the robustness of the method by introducing small variations in mobile phase composition, flow rate, and column temperature. The results showed that these variations did not significantly affect the quantification of Acuminatoside, indicating the method's reliability for routine analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be accurately and precisely quantified. loesungsfabrik.denih.gov These parameters are crucial for determining the sensitivity of a method, particularly when analyzing trace amounts of a compound. loesungsfabrik.desepscience.com

For Acuminatoside, LOD and LOQ values have been established for HPLC-UV methods. These are typically determined using one of the following approaches:

Visual Evaluation: A non-instrumental method that relies on the analyst's ability to visually discern the analyte's signal from the baseline. loesungsfabrik.de

Signal-to-Noise Ratio: This method compares the signal from a sample with a low concentration of the analyte to the background noise. loesungsfabrik.de A signal-to-noise ratio of 3:1 is generally accepted for LOD, while a ratio of 10:1 is common for LOQ.

Standard Deviation of the Response and the Slope: This approach calculates the LOD and LOQ based on the standard deviation of the blank response and the slope of the calibration curve. sepscience.com

The established LOD and LOQ for Acuminatoside by HPLC-UV demonstrate the method's suitability for detecting and quantifying low levels of the compound in various samples.

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Methodologies

Gas Chromatography (GC):

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. phenomenex.comlibretexts.orgorganomation.com The process involves vaporizing a sample and carrying it through a column with an inert gas (the mobile phase). pfc.hr Separation occurs based on the differential partitioning of the analytes between the mobile phase and a stationary phase within the column. phenomenex.comorganomation.com

The application of GC for the direct analysis of triterpenoid (B12794562) saponins (B1172615) like Acuminatoside is limited due to their low volatility and high molecular weight. These compounds are not easily vaporized without thermal decomposition. However, derivatization techniques can be employed to increase the volatility of such compounds, making them amenable to GC analysis.

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.comthermofisher.com It is particularly useful for the analysis of charged molecules, including amino acids and other bioactive compounds. creative-proteomics.commdpi.com

While CE is a versatile technique, its application specifically for the analysis of Acuminatoside is not widely documented in the available literature. However, CE methods have been developed for the analysis of other saponins and natural products. mdpi.com The development of a CE method for Acuminatoside would require careful optimization of parameters such as buffer pH, voltage, and capillary type.

Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

Coupled techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, offer enhanced sensitivity and selectivity for the analysis of complex mixtures. eag.comwikipedia.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly powerful and widely used technique for the analysis of Acuminatoside and other saponins. eag.comcreative-proteomics.commeasurlabs.com This method combines the separation of analytes by liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. eag.comwikipedia.org

In a typical LC-MS/MS analysis of Acuminatoside, the compound is first separated from other components in a sample using an HPLC system. The eluent from the HPLC is then introduced into the mass spectrometer, where the Acuminatoside molecules are ionized and fragmented. By analyzing the mass-to-charge ratio of the parent ion and its fragment ions, it is possible to unambiguously identify and quantify Acuminatoside, even in complex matrices. eag.comcreative-proteomics.com LC-MS/MS methods have been successfully applied for the quantitative analysis of Acuminatoside in plant extracts and other biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

Future Research Directions and Unexplored Avenues for Acuminaminoside

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

A holistic understanding of Acuminaminoside's role within its natural source, Glochidion acuminatum, and its effects on biological systems can be achieved through integrated omics approaches. While detailed phytochemical profiling using methods like LC-MS/MS has been conducted on the Glochidion genus, these studies have primarily focused on identifying a range of compounds rather than specifically elucidating the functional role of this compound. nih.gov Future research should employ a multi-omics strategy to build a more complete picture.

Genomics: Sequencing the genome of Glochidion acuminatum can help identify the biosynthetic gene clusters responsible for this compound production. Understanding the genetic blueprint is the first step in metabolic engineering and synthetic biology applications.

Transcriptomics: By analyzing the transcriptome, researchers can identify which genes are expressed under different conditions, providing insights into the regulation of the this compound biosynthetic pathway. This can reveal how environmental stimuli or developmental stages influence its production. The integration of metabolomics and transcriptomics has proven effective in discovering relationships between genotype and phenotype by identifying gene functions that control biological systems. nih.gov

Proteomics: Studying the proteome will identify the specific enzymes (proteins) that catalyze the steps in this compound's biosynthesis. This information is crucial for in vitro synthesis and for understanding the metabolic flux within the organism.

Metabolomics: Advanced metabolomic studies can map the metabolic network in which this compound is involved. mdpi.com Untargeted metabolomics can reveal how the presence or absence of this compound affects the broader metabolic profile of the plant or a target organism. LC-MS/MS-based metabolomic profiling has been successfully used to analyze constituents from Glochidion velutinum, demonstrating the feasibility of this approach within the genus. nih.gov

The integration of these omics datasets will be essential for creating a comprehensive systems-level view of this compound, from its genetic origins to its functional roles. nih.gov This approach has been successfully used to study other plant-derived metabolites and their interactions with the environment. nih.gov

Advanced Bioinformatic and Chemoinformatic Modeling for Predictive Research

Computational approaches are invaluable for predicting the properties and potential functions of natural products, saving significant time and resources in the laboratory.

Chemoinformatic Analysis: A chemoinformatic analysis of natural glycosides has shown that glycosylation patterns vary significantly across different biological sources and structural types. nih.gov Alkaloids, for instance, are comparatively less glycosylated than other classes of natural products like steroids or flavonoids. nih.govresearchgate.net Future studies could perform a detailed chemoinformatic comparison of this compound with other alkaloidal glycosides to predict its physicochemical properties, potential targets, and bioactivity. This can help in understanding its uniqueness and potential for drug development.

Predictive Bioactivity Modeling: Machine learning and in silico models can be used to predict the biological activities of this compound. mdpi.comnih.gov By creating models trained on large datasets of compounds with known activities, researchers can predict potential targets for this compound. nih.gov For example, in silico studies have been used to identify alkaloids as potential inhibitors for specific enzymes, a strategy that could be applied to this compound. mdpi.com These predictive models can help prioritize experimental validation for the most promising biological activities. researchgate.net The use of bioactivity signatures, which capture both chemical and biological information, can further enhance the prediction of novel compound-target interactions. nih.gov

Table 1: Chemoinformatic Data for this compound

| Property | Value |

|---|---|

| NP-Likeness Score | +0.83 |

| Molecular Shape | Analysis can be performed to compare with ideal shapes (rod, disk, sphere) |

| Structural Class Comparison | Alkaloids show a lower glycosylation rate (5.66%) compared to other natural products. nih.govresearchgate.net |

Data sourced from chemoinformatic analyses of natural product libraries. researchgate.net

Biotechnological Applications of Biosynthetic Pathways (e.g., metabolic engineering)

Once the biosynthetic pathway of this compound is elucidated through omics approaches, metabolic engineering offers a promising route for sustainable production and the creation of novel derivatives.

Heterologous Production: The genes responsible for this compound biosynthesis can be transferred into a microbial host like E. coli or yeast (Saccharomyces cerevisiae). These microorganisms can be engineered to produce the compound in large-scale fermenters, providing a consistent and scalable supply. frontiersin.orgnih.govrutgers.edu The shikimate pathway, which is the precursor pathway for this compound, has been extensively engineered in microbes for the production of various aromatic compounds and secondary metabolites. frontiersin.orgnih.govrutgers.edumdpi.com

Pathway Optimization: Metabolic engineering techniques can be used to optimize the production of this compound. This could involve overexpressing key enzymes, blocking competing metabolic pathways, or enhancing the supply of precursor molecules. frontiersin.orgmdpi.com For example, strategies to increase the availability of the shikimate pathway precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), are critical for improving the yield of derived aromatic compounds. rutgers.edu

Novel Compound Generation: By introducing enzymes from other organisms or using directed evolution, the biosynthetic pathway can be modified to produce novel analogs of this compound with potentially improved or different biological activities. This approach has been used for other alkaloids and plant secondary metabolites. frontiersin.orgfrontiersin.org Plant cell biotechnology, including hairy root cultures, has also been a successful platform for engineering the production of valuable alkaloids. frontiersin.orgacs.orgresearchgate.netfrontiersin.org

Development of Novel Analytical Platforms for High-Throughput Screening

To efficiently explore the bioactivities of this compound and its derivatives, the development of novel analytical and screening platforms is essential.

High-Throughput Screening (HTS): HTS platforms allow for the rapid testing of compounds against a wide range of biological targets. mdpi.comhilarispublisher.comresearchgate.net this compound could be included in large-scale screening campaigns to identify its effects on various cell lines, enzymes, or receptors. HTS is a cornerstone of modern drug discovery and has been successfully applied to natural product libraries to find new bioactive molecules. mdpi.comresearchgate.netfrontiersin.org

Advanced Analytical Techniques: The development of more sensitive and specific analytical methods will be crucial for detecting and quantifying this compound in complex biological samples. Techniques like ion mobility mass spectrometry (IM-MS) offer enhanced specificity for screening glycosides in complex mixtures. waters.com Furthermore, novel methods for the comprehensive annotation of plant glycosides using untargeted LC-HRMS/MS are being developed, which could greatly aid in the identification and characterization of this compound and related compounds in plant extracts. acs.orgresearchgate.net A fluorescent sensing platform was recently developed for detecting lysozyme (B549824) by catalyzing the hydrolysis of a glucoside bond, showcasing innovative detection strategies for glycoside-related interactions. rsc.org

Table 2: Potential High-Throughput Screening Approaches for this compound

| Screening Type | Description | Potential Application for this compound |

|---|---|---|

| Cellular Target-Based HTS | Measures the effect of compounds on whole cells (e.g., viability, proliferation). hilarispublisher.com | Screening against various cancer cell lines or immune cells. |

| Molecular Target-Based HTS | Tests compounds against specific proteins or enzymes. mdpi.com | Assessing inhibitory activity against key enzymes in disease pathways. |

| Antibiofilm HTS | Identifies compounds that inhibit biofilm formation or disrupt existing biofilms. frontiersin.org | Investigating potential as an antibacterial or antifungal agent. |

Exploration of Ecological Roles and Chemical Ecology within Plant-Environment Interactions

Understanding why Glochidion acuminatum produces this compound is fundamental to appreciating its biological significance.

Plant Defense: Many plant secondary metabolites, particularly alkaloids, serve as defense mechanisms against herbivores and pathogens. frontiersin.orgnih.govresearchgate.netapsnet.org Future research should investigate whether this compound deters feeding by insects or inhibits the growth of pathogenic fungi or bacteria. The accumulation of such compounds in plant tissues can act as a direct chemical barrier to invaders. nih.govapsnet.org The phenylpropanoid pathway, a precursor to the shikimate pathway, is known to be stimulated by pathogens, leading to the synthesis of defense-related secondary metabolites. nih.gov

Pollinator Attraction/Interaction: The Glochidion genus is known for its obligate pollination mutualism with Epicephala moths. researchgate.netpensoft.net Floral scents and the chemical composition of flowers play a crucial role in these highly specific interactions. researchgate.netresearchgate.net While current studies on Glochidion floral scents have identified various volatile compounds, the role of non-volatile compounds like this compound in these interactions is unknown. researchgate.net It could play a role in nectar composition, defense of the reproductive organs, or as a signal to the specialized pollinators.

Allelopathy and Environmental Adaptation: this compound could also be involved in allelopathic interactions, where it influences the growth of neighboring plants. Furthermore, its production might be modulated by various abiotic stresses, suggesting a role in the plant's adaptation to its environment. researchgate.net Studies on the chemical ecology of the broader Phyllanthaceae family can provide further clues into the potential roles of this compound. researchgate.netpublish.csiro.aumdpi.com

Q & A

Q. What are the established methodologies for isolating and purifying Acuminaminoside from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol/water mixtures), followed by chromatographic techniques such as HPLC or column chromatography with silica gel or reverse-phase matrices. Key variables include solvent polarity, temperature, and flow rate, which must be optimized to minimize degradation . Validation via NMR and mass spectrometry is critical to confirm purity (>95%) and structural integrity.

Q. How do existing studies characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should employ accelerated degradation protocols (ICH Q1A guidelines), using buffer solutions (pH 3–9) and thermal stress (40°C–60°C). Quantify degradation products via LC-MS and compare kinetic profiles (Arrhenius equation) to predict shelf-life. Contradictions in literature data often arise from differences in assay sensitivity or matrix effects, necessitating triplicate validation .

Q. What spectroscopic and chromatographic techniques are most reliable for this compound identification?

High-resolution mass spectrometry (HR-MS) paired with 2D NMR (¹H-¹³C HSQC, COSY) provides definitive structural elucidation. For quantification, UPLC-PDA with a C18 column (1.7 µm particle size) and gradient elution (0.1% formic acid/acetonitrile) is recommended. Ensure calibration curves meet linearity (R² >0.99) and LOD/LOQ thresholds .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Adopt a systematic approach:

- Meta-analysis : Compare datasets using PRISMA guidelines, focusing on variables like cell lines (e.g., HEK293 vs. HeLa), assay endpoints (IC₅₀ vs. EC₅₀), and exposure times .

- Controlled replication : Standardize protocols (e.g., ATP-based viability assays with Z’-factor >0.5) and include positive controls (e.g., doxorubicin for cytotoxicity) to reduce inter-lab variability .

- Bias mitigation : Blind sample labeling and randomize plate layouts to avoid observer bias .

Q. What strategies are effective for elucidating this compound’s mechanism of action when preliminary data conflicts with existing literature?

- Multi-omics integration : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to identify convergent pathways. Use STRING or KEGG databases for pathway enrichment analysis .

- Knockout/knockdown models : CRISPR-Cas9 gene editing in relevant cell lines to validate target engagement. For example, silence putative receptors (e.g., GPCRs) and measure downstream signaling (cAMP, calcium flux) .

- Dose-response validation : Ensure Hill slopes align with expected receptor-ligand kinetics; outliers may indicate off-target effects .

Q. How should researchers optimize in vivo models to study this compound’s pharmacokinetics while addressing interspecies variability?

- Species selection : Rodent vs. non-rodent models (e.g., zebrafish for high-throughput screening) require justification based on metabolic enzyme homology (CYP450 isoforms) .

- Sampling protocols : Serial blood draws (n=6/time point) with LC-MS/MS quantification. Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

- Tissue distribution : Autoradiography or qPCR for transporter expression (e.g., P-gp, BCRP) in target organs .

Methodological Guidance for Data Presentation

Q. Table 1. Example Data Analysis Framework for this compound Bioactivity Studies

Q. Key Considerations :

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes (Cohen’s d) .

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and include raw data in supplementary materials .

- Ethical compliance : Obtain IRB/IACUC approval for biological samples or animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.